molecular formula C10H12FNO2 B6192666 3-fluoro-4-(2-methylpropyl)pyridine-2-carboxylic acid CAS No. 2648966-10-1

3-fluoro-4-(2-methylpropyl)pyridine-2-carboxylic acid

Cat. No.: B6192666
CAS No.: 2648966-10-1
M. Wt: 197.2
InChI Key:
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Description

3-fluoro-4-(2-methylpropyl)pyridine-2-carboxylic acid is a chemical compound with the molecular formula C11H13NO2F. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of a fluorine atom at the third position, an isobutyl group at the fourth position, and a carboxylic acid group at the second position of the pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-4-(2-methylpropyl)pyridine-2-carboxylic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluoropyridine and isobutyl bromide.

    Alkylation: The 3-fluoropyridine undergoes alkylation with isobutyl bromide in the presence of a strong base like potassium carbonate (K2CO3) to introduce the isobutyl group at the fourth position.

    Carboxylation: The resulting intermediate is then subjected to carboxylation using carbon dioxide (CO2) under high pressure and temperature to introduce the carboxylic acid group at the second position.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-fluoro-4-(2-methylpropyl)pyridine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

    Substitution: The fluorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or aldehydes.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

3-fluoro-4-(2-methylpropyl)pyridine-2-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: The compound can be used in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 3-fluoro-4-(2-methylpropyl)pyridine-2-carboxylic acid involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to enzymes or receptors, while the carboxylic acid group can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-fluoro-4-(2-methylpropyl)pyridine: Similar structure but lacks the carboxylic acid group.

    4-(2-methylpropyl)pyridine-2-carboxylic acid: Similar structure but lacks the fluorine atom.

    3-fluoro-4-(2-methylpropyl)pyridine: Similar structure but lacks the carboxylic acid group.

Uniqueness

3-fluoro-4-(2-methylpropyl)pyridine-2-carboxylic acid is unique due to the presence of both the fluorine atom and the carboxylic acid group, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups can enhance the compound’s stability, solubility, and binding affinity to molecular targets, making it a valuable compound in various scientific research applications.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-fluoro-4-(2-methylpropyl)pyridine-2-carboxylic acid involves the introduction of a fluoro group onto a pyridine ring, followed by the addition of a carboxylic acid group at the 2-position. The final step involves the introduction of an isobutyl group at the 4-position of the pyridine ring.", "Starting Materials": [ "2-bromo-3-fluoropyridine", "2-methylpropan-2-ol", "Sodium hydride", "Carbon dioxide", "Bromine", "Sodium hydroxide", "Sodium borohydride", "Acetic acid", "Hydrochloric acid", "Sodium chloride", "Water" ], "Reaction": [ "Step 1: 2-bromo-3-fluoropyridine is reacted with sodium hydride in anhydrous DMF to form 3-fluoropyridine.", "Step 2: 3-fluoropyridine is reacted with carbon dioxide in the presence of a palladium catalyst to form 3-fluoropyridine-2-carboxylic acid.", "Step 3: 3-fluoropyridine-2-carboxylic acid is reacted with 2-methylpropan-2-ol in the presence of sulfuric acid to form 3-fluoro-4-(2-methylpropyl)pyridine-2-carboxylic acid.", "Step 4: 3-fluoro-4-(2-methylpropyl)pyridine-2-carboxylic acid is reacted with bromine in the presence of sodium hydroxide to form 3-fluoro-4-(2-methylpropyl)-2,6-dibromopyridine.", "Step 5: 3-fluoro-4-(2-methylpropyl)-2,6-dibromopyridine is reduced with sodium borohydride in acetic acid to form 3-fluoro-4-(2-methylpropyl)pyridine-2-carboxylic acid.", "Step 6: The final product is purified by recrystallization from a mixture of hydrochloric acid, water, and sodium chloride." ] }

CAS No.

2648966-10-1

Molecular Formula

C10H12FNO2

Molecular Weight

197.2

Purity

95

Origin of Product

United States

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